Product packaging for Afzelechin-(4alpha->8)-afzelechin(Cat. No.:CAS No. 101339-37-1)

Afzelechin-(4alpha->8)-afzelechin

Cat. No.: B1220026
CAS No.: 101339-37-1
M. Wt: 546.5 g/mol
InChI Key: JESPWQGCCOLVKQ-AVFWISQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afzelechin-(4alpha->8)-afzelechin is a biflavonoid consisting of two molecules of afzelechin joined by a (4alpha->8) linkage. It has a role as a plant metabolite. It is a proanthocyanidin and a biflavonoid. It derives from an afzelechin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O10 B1220026 Afzelechin-(4alpha->8)-afzelechin CAS No. 101339-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101339-37-1

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2/t22-,26-,27-,28+,29+/m0/s1

InChI Key

JESPWQGCCOLVKQ-AVFWISQGSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Afzelechin 4alpha >8 Afzelechin

Afzelechin-(4alpha->8)-afzelechin, a B-type proanthocyanidin (B93508), has been identified in a select number of plant species, indicating a specific, rather than ubiquitous, distribution. wikipedia.orgnih.gov Its presence is documented in plants from diverse ecological niches, ranging from temperate fruit-bearing vines to coastal mangroves and coniferous trees. This distribution suggests that the compound may confer adaptive advantages in various environmental contexts.

The compound has been isolated from the kiwifruit plant, Actinidia chinensis, the mangrove species Kandelia candel, and the Japanese Yew, Taxus cuspidata. nih.govnp-mrd.orgplantaedb.comnp-mrd.org While the monomeric unit, afzelechin, is more widely distributed, the specific (4alpha->8) linked dimer is less common. phytobank.ca The class of compounds to which it belongs, propelargonidins, is also found in the rhizomes of the fern Drynaria fortunei and in buckwheat (Fagopyrum esculentum), highlighting the presence of this type of tannin in various plant families. wikipedia.org

Documented Natural Sources of Afzelechin-(4alpha->8)-afzelechin

Plant SpeciesCommon NameFamilyEcological Niche
Actinidia chinensisKiwifruitActinidiaceaeTemperate vine
Kandelia candelShe-mangroveRhizophoraceaeCoastal mangrove forest
Taxus cuspidataJapanese YewTaxaceaeConiferous forest

Biosynthetic Origin and Accumulation Patterns Within Plant Tissues

The formation of Afzelechin-(4alpha->8)-afzelechin is an outcome of the complex flavonoid biosynthetic pathway, a major route for the production of plant secondary metabolites. nih.gov Proanthocyanidins (B150500) (PAs), or condensed tannins, are oligomers and polymers of flavan-3-ol (B1228485) units, and Afzelechin-(4alpha->8)-afzelechin is a specific type of PA known as a propelargonidin. wikipedia.orgnih.gov

The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps common to all flavonoids, involving key enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). mdpi.comresearchgate.net The pathway branches to produce various flavonoid classes. The specific structure of the flavan-3-ol monomer is determined by the hydroxylation pattern on its B-ring. Propelargonidins, which are composed of afzelechin or epiafzelechin units, possess a single hydroxyl group at the 4' position of the B-ring. This structure arises from a lack of activity or absence of the enzyme flavonoid 3'-hydroxylase (F3'H), which would otherwise add a second hydroxyl group. nih.gov

The monomeric afzelechin units are synthesized via the action of enzymes like dihydroflavonol 4-reductase (DFR) and either leucoanthocyanidin reductase (LAR) or anthocyanidin reductase (ANR). nih.govmdpi.com The final step in forming the dimer is the creation of the characteristic C4-C8 interflavan bond. This polymerization is believed to occur via the coupling of a carbocation or quinone methide intermediate at the C4 position of one afzelechin unit (the extension unit) with the nucleophilic C8 position of a second afzelechin unit (the starter unit). nih.govresearchgate.net While the general principles are understood, the exact mechanism, particularly whether it is enzyme-catalyzed or proceeds via non-enzymatic, thermodynamically controlled self-assembly, is still a subject of scientific investigation. nih.govnih.gov

Proanthocyanidins typically accumulate in the vacuoles of plant cells. nih.gov They are commonly found in tissues that are exposed to environmental pressures, such as the epidermis of leaves, bark, unripe fruits, and seed coats, where they contribute to the plant's defense and survival. nih.gov

Role in Plant Defense Mechanisms and Stress Response

Extraction Techniques from Diverse Plant Matrices

The initial step in obtaining Afzelechin-(4alpha->8)-afzelechin involves its extraction from the plant material. The choice of extraction method is crucial and depends on the nature of the plant matrix and the physicochemical properties of the target compound.

Conventional solvent-based extraction is a widely used method for isolating proanthocyanidins due to its efficiency and the relative simplicity of the procedure. The selection of solvents is critical and is based on the polarity of the target compounds.

Research Findings: Commonly employed solvents for the extraction of proanthocyanidins include aqueous mixtures of acetone (B3395972), methanol (B129727), and ethanol (B145695). nih.govmdpi.comnih.gov Acetone and methanol are particularly effective for extracting both lower and higher molecular weight proanthocyanidins. nih.gov For instance, a two-step conventional procedure for grape proanthocyanidins utilizes aqueous acetone followed by aqueous methanol to effectively extract monomers, oligomers, and polymers. mdpi.com

A specific example relevant to a known source of afzelechin proanthocyanidins is the extraction from the hypocotyls of the mangrove plant Kandelia candel. benchchem.commdpi.com The freeze-dried plant material is repeatedly extracted with 70% aqueous acetone at room temperature. This crude extract is then concentrated and can be subjected to further purification through liquid-liquid partitioning. This involves successively partitioning the concentrated extract against solvents of increasing polarity, such as petroleum ether and ethyl acetate, to remove non-polar compounds and other interfering substances, thereby enriching the proanthocyanidin content in the remaining aqueous fraction. benchchem.com

Table 1: Solvent-Based Extraction Parameters for Proanthocyanidins

ParameterDetailsSource(s)
Plant Source Hypocotyls of Kandelia candel benchchem.commdpi.com
Initial Solvent 70% aqueous acetone benchchem.commdpi.com
Extraction Method Maceration at room temperature, repeated three times benchchem.com
Post-Extraction Concentration via rotary evaporator and lyophilization benchchem.com
Fractionation Successive partitioning with petroleum ether, ethyl acetate, and water benchchem.com

Supercritical fluid extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov While pure supercritical CO2 is effective for non-polar compounds, its use for extracting polar molecules like proanthocyanidins is limited. nih.gov

Research Findings: To enhance the polarity of supercritical CO2 and improve the extraction efficiency for polar compounds, a polar co-solvent or modifier is typically added. nih.govnih.gov Studies on the extraction of proanthocyanidins from sources like grape seeds and marc have shown that adding ethanol or methanol to the supercritical CO2 is essential. nih.govresearchgate.netfigshare.com For example, one study on grape marc found that supercritical CO2 containing a 15% ethanol-water mixture was effective, with 8 MPa being a suitable pressure. nih.gov Another investigation into grape seed extraction used methanol-modified CO2 to effectively remove polar phenolic compounds after an initial extraction with pure CO2 to eliminate lipids. researchgate.netfigshare.com This demonstrates that SC-CO2, when used with a polar modifier, can be a selective and effective method for the initial extraction of proanthocyanidins, minimizing the co-extraction of lipids and other non-polar substances.

Table 2: Supercritical Fluid Extraction (SC-CO2) Conditions for Proanthocyanidins

ParameterDetailsSource(s)
Target Compounds Proanthocyanidins nih.govnih.govresearchgate.net
Supercritical Fluid Carbon Dioxide (CO2) nih.gov
Challenge Low polarity of pure SC-CO2 is inefficient for polar proanthocyanidins. nih.gov
Solution Addition of a polar co-solvent (modifier). nih.govnih.gov
Example Co-solvents Ethanol-water mixture; Methanol. nih.govresearchgate.netfigshare.com
Example Conditions Grape Marc: 8 MPa pressure, 313.15 K, CO2 with 7.5-10% ethanol-water co-solvent. nih.gov
Grape Seed: De-oiling with pure CO2, then extraction with 40% methanol as a modifier. researchgate.netfigshare.com

Chromatographic Separation Strategies

Following initial extraction and preliminary purification, chromatographic methods are indispensable for the isolation of individual proanthocyanidin dimers like Afzelechin-(4alpha->8)-afzelechin from the complex extract.

Open column chromatography is a fundamental technique for fractionating crude extracts. The choice of stationary phase is critical for achieving separation.

Research Findings: For the purification of proanthocyanidins, Sephadex LH-20 is a commonly used stationary phase. benchchem.comresearchgate.net This material allows for separation based on a combination of size exclusion and adsorption chromatography. In the purification of proanthocyanidins from Kandelia candel, the water-soluble fraction from the initial solvent partitioning was applied to a Sephadex LH-20 column. benchchem.com The column was first eluted with a methanol:water (1:1) mixture to wash out certain compounds. Subsequently, an acetone:water (7:3) mixture was used to elute the desired proanthocyanidin-rich fraction, which exhibited the highest antioxidant activity. benchchem.commdpi.com This step is effective in separating polymeric proanthocyanidins from other phenolic compounds and impurities.

Preparative HPLC is a high-resolution technique used for the final purification of specific compounds from enriched fractions. It offers superior separation compared to open column methods.

Research Findings: The isolation of individual proanthocyanidin dimers is a significant challenge due to their structural similarity and the presence of various isomers. nih.govgoogle.com Preparative HPLC is a powerful tool to meet this challenge. Different types of columns can be employed. Normal-phase HPLC has been used to separate proanthocyanidins based on their degree of polymerization. nih.govgoogle.com Reversed-phase preparative HPLC, often using C18 columns, is also widely used, though scaling up from analytical to preparative scale can be difficult. nih.gov

A particularly effective method for separating proanthocyanidins according to their degree of polymerization is preparative HPLC using a diol stationary phase. nih.gov This approach has been shown to successfully separate alkaloids, catechins, and proanthocyanidin dimers and trimers from a cocoa extract, yielding fractions with high purity. nih.gov The combination of different chromatographic steps, such as column chromatography followed by preparative HPLC, is often necessary to obtain pure individual proanthocyanidin dimers. researchgate.net

Bioassay-guided isolation is a strategy used to target and isolate compounds with specific biological activities from a complex mixture. nih.govnih.gov Thin-layer chromatography (TLC) combined with bioautography is a powerful tool in this approach. nih.govnih.govmdpi.com

Research Findings: TLC-bioautography links chromatographic separation directly with a biological test on the TLC plate. mdpi.com After developing the TLC plate, it can be sprayed with a reagent or, in the case of bioautography, overlaid with a microorganism culture or an enzyme solution to detect active compounds as distinct zones. nih.govmdpi.com For example, antioxidant activity can be detected by spraying the plate with a solution of a stable free radical like DPPH. Active compounds appear as yellow spots on a purple background. researchgate.net For visualization of proanthocyanidins specifically, reagents like vanillin-sulfuric acid can be used, which typically produce bright pink zones. nih.gov

This technique allows for the rapid screening of crude extracts to identify the fractions or specific bands on the chromatogram that contain the most active compounds. nih.govnih.gov These active zones can then be targeted for isolation. The corresponding bands from an identical preparative TLC plate can be scraped off, and the compound of interest can be eluted with a suitable solvent. mdpi.com This targeted approach increases the efficiency of the isolation process, ensuring that the purification efforts are focused on compounds with proven biological activity, such as the antioxidant properties attributed to proanthocyanidins. benchchem.comnih.gov

Size Exclusion Chromatographyresearchgate.net

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. In the context of purifying Afzelechin-(4alpha->8)-afzelechin, SEC is a valuable technique for separating proanthocyanidin oligomers based on their degree of polymerization.

The stationary phase in SEC consists of porous beads. When a solution containing a mixture of proanthocyanidins is passed through the column, smaller molecules, such as monomers of afzelechin, can enter the pores of the beads. This tortuous path increases their retention time. In contrast, larger molecules, including dimers like Afzelechin-(4alpha->8)-afzelechin and higher-order polymers, are excluded from the pores and thus travel through the column more quickly, eluting first.

This method is particularly useful for fractionating complex mixtures of proanthocyanidins obtained from plant extracts. By carefully selecting the pore size of the stationary phase and the mobile phase, it is possible to achieve separation between monomers, dimers, trimers, and larger oligomers. The effectiveness of SEC in separating proanthocyanidins is a crucial step in obtaining fractions enriched with the desired dimer before further purification steps.

Challenges and Advancements in Isolation Purity and Yield

The isolation and purification of specific proanthocyanidins like Afzelechin-(4alpha->8)-afzelechin from natural sources present significant challenges, but ongoing advancements in extraction and purification technologies continue to improve both the purity and yield of these valuable compounds.

Challenges:

The inherent complexity of proanthocyanidin mixtures in plant extracts is a primary challenge. researchgate.net These extracts contain a wide range of phenolic compounds with similar structures, making their separation difficult. researchgate.net Traditional isolation methods often face issues such as:

Low Efficiency and Purity: Solvent-based extraction, while common, can result in low extraction efficiency and extracts with insufficient purity, requiring multiple, often time-consuming, purification steps. nih.gov

Structural Degradation: The acidic conditions sometimes used to cleave interflavan bonds can lead to the degradation of the target compounds. mdpi.com

Solvent-Related Issues: The use of organic solvents can lead to environmental concerns and may not be suitable for applications in food and nutraceuticals. nih.govnih.gov

Low Yields: The natural abundance of a specific dimer like Afzelechin-(4alpha->8)-afzelechin may be low, making it challenging to obtain high yields from the starting plant material.

Advancements:

To overcome these challenges, researchers have been developing and refining several advanced extraction and purification techniques:

Advanced Extraction Methods: Techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and pulsed electric field (PEF) extraction have been shown to improve the extraction yield of proanthocyanidins and reduce extraction times compared to conventional methods. nih.govmdpi.com

Optimized Extraction Conditions: Research has focused on optimizing parameters like solvent composition, temperature, time, and pH to enhance the selective extraction of proanthocyanidins. nih.gov For instance, the use of aqueous ethanol has been optimized for the extraction of proanthocyanidins from sources like grape seeds. nih.gov

Novel Solvents: The exploration of new, greener solvents like supercritical fluids, ionic liquids, and deep eutectic solvents is underway to improve extraction efficiency and reduce the environmental impact. researchgate.net

Advanced Chromatographic Techniques: Beyond traditional column chromatography, the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) allows for more precise separation, identification, and quantification of specific proanthocyanidins. researchgate.net

These advancements are crucial for obtaining high-purity Afzelechin-(4alpha->8)-afzelechin, which is essential for detailed bioactivity studies and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of complex natural products like Afzelechin-(4alpha->8)-afzelechin. It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)

The complete assignment of proton (¹H) and carbon (¹³C) signals for Afzelechin-(4alpha->8)-afzelechin is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the types of protons present (aromatic, aliphatic, hydroxyl). The aromatic regions show signals corresponding to the A-, B-, E-, and F-rings of the two afzelechin units. The ¹³C NMR spectrum indicates the total number of carbons and distinguishes between sp² (aromatic, olefinic) and sp³ (aliphatic) carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the same spin system. It is crucial for identifying the sequence of protons in the C- and G-rings (e.g., H-2, H-3, H-4) of both the upper (terminal) and lower (extender) afzelechin units.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms. By mapping each proton to its attached carbon, the carbon chemical shifts for all protonated carbons can be unambiguously assigned.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to connecting the different structural fragments of the molecule. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. The most critical correlation for this specific dimer is the one observed between H-4 of the upper afzelechin unit and C-8 of the lower unit, which definitively confirms the (4→8) interflavan linkage. Other key HMBC correlations include those between H-4 and carbons C-5 and C-4a, and between the B-ring protons and the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the relative stereochemistry. For Afzelechin-(4alpha->8)-afzelechin, a NOESY correlation between H-4 of the upper unit and H-6' of the lower unit can help establish the spatial orientation of the two monomeric units relative to each other.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Afzelechin-(4α→8)-afzelechin (in DMSO-d₆)

Atom Position ¹³C (δc) ppm ¹H (δH) ppm, Multiplicity, J (Hz) Key HMBC Correlations (¹H→¹³C)
Upper Unit (Terminal)
C-2 79.5 4.85, d, J=8.0 C-3, C-4, C-1', C-6'
C-3 67.2 3.90, m C-2, C-4, C-4a
C-4 37.1 4.15, d, J=3.5 C-2, C-3, C-5, C-4a, C-8 (Lower Unit)
C-4a 101.8 - -
C-5 156.5 - -
C-6 96.0 5.95, d, J=2.0 C-5, C-7, C-8
C-7 157.2 - -
C-8 107.0 6.10, d, J=2.0 C-6, C-4a, C-9
Lower Unit (Extender)
C-2' 82.1 4.60, d, J=7.5 C-3', C-4', C-1''
C-3' 68.5 3.80, m C-2', C-4', C-4a'
C-4' 72.0 4.05, d, J=8.0 C-2', C-3', C-5'

Application of NMR for Absolute Configuration Determination

Determining the absolute configuration of the multiple chiral centers (typically at C-2, C-3, and C-4) is a significant challenge. While standard NMR can define the relative stereochemistry, establishing the absolute stereochemistry often requires additional methods. One common approach involves the preparation of diastereomeric derivatives, such as Mosher's esters, at the free hydroxyl groups. The analysis of the ¹H NMR chemical shift differences (Δδ) in these derivatives allows for the assignment of the absolute configuration at the esterified centers. Alternatively, comparison of circular dichroism (CD) spectra with those of known proanthocyanidins can provide empirical evidence for the absolute configuration.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of Afzelechin-(4alpha->8)-afzelechin, complementing the structural details obtained from NMR.

Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Resolution Mass Spectrometry (HR-MS)

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures of proanthocyanidins from natural extracts. For Afzelechin-(4alpha->8)-afzelechin, LC/MS analysis in negative ionization mode typically shows a deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. For Afzelechin-(4alpha->8)-afzelechin (C₃₀H₂₆O₁₀), the calculated exact mass is 546.1526. An experimentally determined mass from HR-MS that is very close to this theoretical value (e.g., within 5 ppm) serves as strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (e.g., the [M-H]⁻ ion of the dimer) and analyze the resulting product ions. This provides valuable structural information, particularly regarding the nature of the monomer units and the type of linkage between them. For proanthocyanidins like Afzelechin-(4alpha->8)-afzelechin, two primary fragmentation pathways are dominant:

Quinone-Methide (QM) Cleavage: This fragmentation occurs at the interflavan bond. It results in the cleavage of the dimer into its constituent monomeric units, providing information on the mass of the upper and lower units.

Retro-Diels-Alder (RDA) Fission: This fragmentation occurs within the heterocyclic C-ring of one of the afzelechin units. It typically leads to a characteristic neutral loss of 152 amu (corresponding to C₈H₈O₃).

By analyzing the masses of the fragment ions, one can deduce the hydroxylation pattern of the constituent units and confirm the dimeric nature of the parent molecule.

Use of Collision-Induced Dissociation (CID) Spectra

Collision-Induced Dissociation (CID) is the most common method used to induce fragmentation in tandem mass spectrometry. The selected precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). The collision transfers kinetic energy to the ion, causing it to vibrate and eventually break apart into smaller, structurally informative fragment ions.

In the CID spectrum of the [M-H]⁻ ion of Afzelechin-(4alpha->8)-afzelechin (m/z 545), characteristic product ions are observed that correspond to the QM and RDA fragmentation pathways.

Table 2: Representative MS/MS Fragmentation Data for [Afzelechin-(4α→8)-afzelechin - H]⁻ (Precursor Ion m/z 545)

Product Ion m/z Proposed Fragmentation Pathway Interpretation
423 [M-H - 122]⁻ RDA fission of the lower afzelechin unit
405 [M-H - 140]⁻ Water loss from the m/z 423 ion
287 [M-H - 258]⁻ Quinone-Methide (QM) cleavage, yielding an afzelechin anion
271 [Afzelechin - H]⁻ Deprotonated afzelechin monomer (from QM cleavage)

Circular Dichroism (CD) Measurements for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is an essential tool for determining the absolute configuration of chiral molecules. chiralabsxl.com As Afzelechin-(4alpha->8)-afzelechin possesses multiple chiral centers—specifically at the C2, C3, and C4 positions of both afzelechin units—CD spectroscopy provides crucial information regarding its stereochemistry. The technique measures the differential absorption of left- and right-circularly polarized light by the chiral chromophores within the molecule.

In proanthocyanidins, the aromatic rings act as chromophores. The spatial arrangement of these chromophores relative to one another, dictated by the absolute configuration of the stereocenters and the conformation of the interflavan linkage, gives rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are particularly sensitive to the helicity of the dimeric structure.

Table 1: Illustrative Circular Dichroism Data for a (4α→8) Proanthocyanidin Dimer This table presents typical data based on the analysis of related proanthocyanidin compounds, as specific spectral values for Afzelechin-(4alpha->8)-afzelechin are not publicly available.

Wavelength Range (nm)Sign of Cotton EffectStereochemical Interpretation
~270-300 nmNegativeAssociated with the ¹Lb transitions of the aromatic A- and B-rings.
~230-250 nmPositiveCorrelated with the (4α) stereochemistry of the interflavan bond.
~210-220 nmStrong PositiveAssociated with the ¹La transitions of the aromatic rings, reflecting the overall helicity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds, an IR spectrum provides a molecular fingerprint. For Afzelechin-(4alpha->8)-afzelechin, the spectrum reveals the presence of key functional groups characteristic of its flavonoid structure. ptfarm.plresearchgate.net

The most prominent feature in the IR spectrum of this compound is a broad absorption band in the high-frequency region (3600-3200 cm⁻¹), which is indicative of the O-H stretching vibrations of the multiple phenolic and alcoholic hydroxyl groups. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the aromatic rings, typically appearing in the 1650-1450 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings are observed around 3100-3000 cm⁻¹.

The flavan (B184786) structure includes a heterocyclic ring containing an ether linkage (C-O-C), which gives rise to characteristic stretching vibrations in the 1300-1000 cm⁻¹ region. wu.ac.th The presence of saturated C-H bonds in the heterocyclic rings results in stretching absorptions just below 3000 cm⁻¹. The integration of these signals confirms the presence of the core structural components of a proanthocyanidin.

Table 2: Characteristic Infrared Absorption Frequencies for Afzelechin-(4alpha->8)-afzelechin

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchPhenolic and alcoholic -OH groups
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (in dihydropyran ring)
1620 - 1580C=C stretchAromatic ring stretching
1520 - 1450C=C stretchAromatic ring stretching
1285 - 1050C-O stretchAryl ether (C-O-C) and Phenolic C-O

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, unambiguous confirmation of the complex structure of Afzelechin-(4alpha->8)-afzelechin requires the careful integration of all available data. benchchem.com

CD spectroscopy is indispensable for establishing the absolute stereochemistry. chiralabsxl.com It confirms the relative orientation of the two afzelechin units and the configuration at the chiral centers, including the crucial (4α→8) linkage. IR spectroscopy complements this by unequivocally identifying the key functional groups—hydroxyls, aromatic rings, and ether linkages—that form the backbone of the molecule. wu.ac.th

This information is combined with data from other core techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₃₀H₂₆O₁₀), confirming that the compound is a dimer of afzelechin. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is used to map out the complete covalent framework. NMR establishes the precise connectivity of all atoms, confirms the substitution pattern of the hydroxyl groups on the aromatic rings, and provides evidence for the C4-C8 interflavan bond through the observation of key long-range correlations.

By combining the functional group information from IR, the stereochemical details from CD, the molecular formula from MS, and the detailed connectivity map from NMR, a complete and verified three-dimensional structure of Afzelechin-(4alpha->8)-afzelechin is achieved.

Overview of Research Trajectories for Afzelechin 4alpha >8 Afzelechin

Identification in Specific Plant Genera and Species

The presence of afzelechin-(4alpha->8)-afzelechin and its close isomers has been confirmed in a diverse range of plant families. The following subsections outline the specific findings related to its isolation and identification in various plant species.

While the precise dimer afzelechin-(4alpha->8)-afzelechin has not been explicitly reported in Quercus (oak) species, research has identified closely related proanthocyanidin (B93508) structures. In the leaves of the Holm oak (Quercus ilex), two novel proanthocyanidin glycosides have been isolated: afzelechin-(4α→8)-catechin-3-O-β-glucopyranoside and afzelechin-(4α→8)-catechin-3-O-α-rhamnopyranoside. researchgate.net These compounds feature an afzelechin unit linked to a catechin (B1668976) unit, which is then glycosylated. Other studies on Quercus species, such as Quercus petraea and Quercus falcata, have confirmed the presence of various proanthocyanidins (B150500), including dimers composed of catechin and epicatechin units, highlighting the chemical diversity of these polymers within the genus. nih.govresearchgate.net

In the roots of the apricot tree (Prunus armeniaca), research has led to the isolation of several A-type proanthocyanidins. These are structurally distinct from the B-type afzelechin-(4alpha->8)-afzelechin due to an additional ether linkage. The specific compounds identified include ent-epiafzelechin-(4α→8, 2α→O→7)-epiafzelechin, also known as mahuannin A, and its isomers. ebi.ac.uk Another related A-type proanthocyanidin, ent-epiafzelechin-3-O-p-hydroxybenzoate-(4α→8,2α→O→7)-epiafzelechin, has also been reported in apricots. nih.gov

Investigations into the chemical constituents of Cassia javanica, commonly known as the Java cassia, have revealed the presence of proanthocyanidin dimers. Specifically, afzelechin-(4α→8)-epiafzelechin, a stereoisomer of the target compound, has been isolated from this plant. researchgate.netnih.gov Further analysis has also identified ent-epiafzelechin-(4alpha->8)-epiafzelechin in Cassia javanica. mdpi.com

Phytochemical analysis of the Traveler's Palm (Ravenala madagascariensis) has demonstrated the presence of various proanthocyanidins. researchgate.net Among the identified compounds are dimers of (epi)afzelechin, indicating that afzelechin-based dimers are part of the chemical profile of this plant. researchgate.net The methanol (B129727) and aqueous extracts of the plant, in particular, were found to be rich in flavonoids and proanthocyanidins. researchgate.net

The compound afzelechin-(4alpha->8)-afzelechin has been definitively reported in Actinidia chinensis, the plant that produces the golden kiwi fruit. nih.gov It has also been identified in Kandelia candel, a species of mangrove tree found in the Rhizophoraceae family. nih.govnih.gov

The Japanese yew, Taxus cuspidata, is another confirmed source of afzelechin-(4alpha->8)-afzelechin. The compound was successfully isolated from the roots of this plant. This was a notable finding as it represented the first isolation of this particular propelargonidin from a Taxus species. The compound was also detected in the bark and twigs of the plant.

Data on the Natural Occurrence of Afzelechin-(4alpha->8)-afzelechin and Related Compounds

Plant SpeciesCompound IdentifiedPlant Part
Quercus ilex afzelechin-(4α→8)-catechin-3-O-β-glucopyranosideLeaves
Quercus ilex afzelechin-(4α→8)-catechin-3-O-α-rhamnopyranosideLeaves
Prunus armeniaca ent-epiafzelechin-(4α→8, 2α→O→7)-epiafzelechinRoots
Cassia javanica afzelechin-(4α→8)-epiafzelechinNot specified
Cassia javanica ent-epiafzelechin-(4alpha->8)-epiafzelechinNot specified
Ravenala madagascariensis Dimers of (epi)afzelechinNot specified
Actinidia chinensis afzelechin-(4alpha->8)-afzelechinNot specified
Kandelia candel afzelechin-(4alpha->8)-afzelechinNot specified
Taxus cuspidata afzelechin-(4alpha->8)-afzelechinRoots, Bark, Twigs

An in-depth examination of the dimeric proanthocyanidin, Afzelechin-(4alpha->8)-afzelechin, reveals its significance as a secondary metabolite within the plant kingdom. This biflavonoid, constructed from two afzelechin units, plays a role in the intricate relationship between plants and their environment. This article explores the natural occurrence, biosynthetic pathways, and defensive functions of this specific compound, adhering to a focused scientific framework.

Chemical Synthesis and Derivatization Strategies for Afzelechin 4alpha >8 Afzelechin and Analogues

Total Synthesis Approaches for Proanthocyanidins (B150500) with Similar Linkages

The total synthesis of proanthocyanidins with a (4→8) linkage is a complex challenge due to the need for precise control over regioselectivity and stereoselectivity. The formation of the interflavan bond between the C4 of the "upper" unit and the C8 of the "lower" unit can lead to a mixture of constitutional and stereoisomers.

Early approaches to proanthocyanidin (B93508) synthesis often resulted in complex mixtures, necessitating the use of protecting groups to control the degree of polymerization and the position of linkage. wikipedia.org A significant advancement in the stereoselective synthesis of procyanidin (B600670) oligomers, which share the same linkage type as Afzelechin-(4alpha->8)-afzelechin, involves the use of a C8-boronic acid as a directing group. This method facilitates a Lewis acid-promoted coupling of a C4-ether with the C8-boronic acid, yielding a high diastereoselectivity for the desired α-linked dimer. wikipedia.org This boron-protection strategy has also been extended to the iterative synthesis of protected procyanidin trimers. wikipedia.org

Another strategy involves the acid-catalyzed condensation of flavan-3-ol (B1228485) precursors. For instance, dimeric proanthocyanidins can be synthesized by reacting procyanidin-rich grape seed extracts with flavan-3-ols under acidic conditions. wikipedia.org The stereoselective synthesis of benzylated catechin (B1668976) trimers has been achieved through the intermolecular condensation of a dimeric catechin nucleophile and a monomeric catechin electrophile, catalyzed by silver salts like AgOTf or AgBF. wikipedia.org

These methodologies, while primarily demonstrated for procyanidins (composed of catechin and epicatechin units), lay the foundational principles for the targeted synthesis of Afzelechin-(4alpha->8)-afzelechin, which is composed of afzelechin units. The key would be the adaptation of these strategies using the appropriate afzelechin monomers as starting materials.

Table 1: Key Strategies in the Synthesis of Proanthocyanidins with (4→8) Linkages

StrategyKey FeaturesOutcome
Boron-Protection Strategy Use of C8-boronic acid as a directing group. Lewis acid-promoted coupling.High diastereoselectivity for the α-linked dimer.
Acid-Catalyzed Condensation Reaction of flavan-3-ol precursors under acidic conditions.Formation of dimeric proanthocyanidins.
Silver Salt Catalysis Intermolecular condensation of dimeric and monomeric units.Stereoselective synthesis of trimeric procyanidins.

Semi-Synthetic Preparation of Afzelechin-(4alpha->8)-afzelechin Derivatives

Semi-synthetic modification of naturally occurring proanthocyanidins is a valuable approach for generating novel derivatives with potentially enhanced biological activities. This strategy leverages the readily available scaffolds of natural products to create compounds that are otherwise difficult to access through total synthesis.

One notable semi-synthetic modification is the conversion of B-type proanthocyanidins to their A-type counterparts. This transformation can be achieved through radical oxidation, which introduces an additional ether linkage between the C2 of the upper unit and the C7-hydroxyl group of the lower unit. wikipedia.org This conversion significantly alters the three-dimensional structure and can impact the biological properties of the molecule.

Furthermore, the chemical modification of B-type proanthocyanidin dimers under alkaline conditions has been explored. acs.org Such conditions can lead to various reactions, including oxidation and rearrangements, resulting in a diverse array of new molecules with modified bioactivities. The stability of B-type proanthocyanidin dimers is known to be pH and temperature-dependent, with degradation observed under both acidic and alkaline conditions. researchgate.net This reactivity can be harnessed for the controlled semi-synthetic derivatization of these compounds.

While specific examples of the semi-synthetic derivatization of Afzelechin-(4alpha->8)-afzelechin are not extensively documented, the principles established for other proanthocyanidins, such as procyanidins, are directly applicable. These methods provide a framework for creating a library of Afzelechin-(4alpha->8)-afzelechin derivatives for further biological evaluation.

Enzymatic Modifications and Biotransformations

Enzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis for the modification of flavonoids and the synthesis of their oligomers. wur.nlmdpi.com Laccases, a class of multi-copper oxidases, have been successfully employed in the oligomerization of various phenolic compounds, including flavonoids. nih.govnih.gov These enzymes catalyze the one-electron oxidation of phenolic substrates, leading to the formation of radical intermediates that can then couple to form dimers and higher oligomers. nih.gov

For example, laccase-catalyzed oligomerization of esculin (B1671248) has been shown to produce dimers and trimers with enhanced antioxidant properties. nih.gov Similarly, laccases have been used to synthesize oligomers of rutin. nih.gov The reaction conditions, such as the choice of solvent and enzyme concentration, can be optimized to control the degree of polymerization and the yield of specific oligomers. nih.gov

Biotransformation using microorganisms is another powerful tool for modifying proanthocyanidins. For instance, the incubation of cranberry proanthocyanidins with Lactobacillus rhamnosus has been shown to produce metabolites with enhanced biological activity. This indicates that microbial enzymes can effectively process complex proanthocyanidin structures.

Although direct enzymatic synthesis or modification of Afzelechin-(4alpha->8)-afzelechin has not been specifically reported, the existing literature strongly suggests the feasibility of such approaches. Laccase-mediated oxidation of afzelechin could potentially lead to the formation of Afzelechin-(4alpha->8)-afzelechin and other oligomers. Similarly, biotransformation of afzelechin or its dimer with selected microorganisms could yield novel derivatives with interesting biological profiles. The enzymatic polymerization of bio-based polyesters is also an emerging field that underscores the potential of enzymes in green polymer chemistry. mdpi.com

Table 2: Enzymatic and Biotransformation Strategies for Flavonoid Modification

MethodEnzyme/OrganismSubstrate(s)Product(s)
Laccase-catalyzed oligomerization LaccaseEsculin, RutinDimers, Trimers
Biotransformation Lactobacillus rhamnosusCranberry proanthocyanidinsBioactive metabolites

Rational Design and Synthesis of Structurally Related Analogues

The rational design of new molecules based on a known pharmacophore is a cornerstone of modern drug discovery. This approach involves the thoughtful modification of a lead compound's structure to improve its potency, selectivity, or pharmacokinetic properties. In the context of Afzelechin-(4alpha->8)-afzelechin, rational design can be employed to create analogues with enhanced or novel biological activities.

Computational studies, such as molecular docking, can be used to predict how a designed analogue will interact with a specific biological target. nih.govrsc.org This in silico approach helps in prioritizing the synthesis of compounds that are most likely to exhibit the desired activity. For instance, the design of novel tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase inhibitors was guided by computational docking studies. nih.gov

The synthesis of structurally diverse biflavonoids has been achieved through various strategies, including Suzuki-Miyaura cross-coupling and alcohol methylenation. cam.ac.ukresearchgate.net These methods allow for the creation of "hybrid" biflavonoids, where the two flavonoid units belong to different subclasses, as well as homodimers with novel linkers. cam.ac.uk The synthesis of azaheterocyclic coumarin (B35378) derivatives as anti-mycobacterial agents also exemplifies the power of rational design and synthesis in developing new therapeutic agents. rsc.org

Applying these principles to Afzelechin-(4alpha->8)-afzelechin, one could envision the design and synthesis of analogues with modified hydroxylation patterns, different interflavan linkages (e.g., 4→6), or the incorporation of different heterocyclic rings. Such rationally designed analogues could then be synthesized and evaluated for their biological activities, contributing to a deeper understanding of the structure-activity relationships within this class of compounds. The development of synthetic analogues of A-type proanthocyanidins with enhanced antimicrobial properties further highlights the potential of this approach. mdpi.com

Stereoselective Synthesis Methodologies

The control of stereochemistry is paramount in the synthesis of proanthocyanidins, as the spatial arrangement of the constituent units significantly influences their biological activity. The (4α→8) linkage in Afzelechin-(4alpha->8)-afzelechin presents a significant stereochemical challenge.

A key breakthrough in the stereocontrolled synthesis of 4,8-linked biflavonoids has been the use of directing groups. wikipedia.org As mentioned in Section 5.1, the use of a C8-boronic acid on one of the flavan-3-ol units allows for a highly diastereoselective Lewis acid-promoted coupling to form the α-linked dimer. This strategy effectively controls the stereochemistry of the newly formed chiral center at C4.

The stereoselective synthesis of the monomeric precursors, (+)-afzelechin and (-)-epiafzelechin, is also a critical aspect. Enantioselective methods have been developed for the synthesis of these building blocks, often involving asymmetric reactions to establish the correct stereochemistry at the C2 and C3 positions of the flavan-3-ol core.

Furthermore, stereocontrolled synthesis has been demonstrated for other complex natural products, such as the β-D-glucopyranosides of 3-hydroxy-7,8-didehydro-β-ionol, utilizing asymmetric transfer hydrogenation as a key step. nih.gov While not directly related to biflavonoid synthesis, this illustrates the power of modern asymmetric catalysis in achieving high levels of stereocontrol.

For the synthesis of Afzelechin-(4alpha->8)-afzelechin, a successful stereoselective strategy would likely involve the coupling of enantiomerically pure afzelechin monomers, with one of them appropriately functionalized at the C8 position to direct the incoming C4 electrophile to the correct face of the molecule, thereby ensuring the formation of the desired (4α) linkage.

Biosynthetic Pathways and Regulation of Afzelechin 4alpha >8 Afzelechin Production

Precursor Pathways (e.g., Shikimate Pathway, Flavonoid Pathway)

The journey to synthesizing Afzelechin-(4alpha->8)-afzelechin begins with fundamental metabolic pathways that produce the necessary molecular precursors.

Shikimate Pathway: This pathway is central to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. Phenylalanine, in particular, serves as the primary precursor for the vast array of flavonoid compounds. The shikimate pathway converts primary metabolites, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which is then converted to phenylalanine.

Phenylpropanoid and Flavonoid Pathways: The flavonoid biosynthesis pathway initiates with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA.

This activated molecule is the entry point into the specific flavonoid pathway. The first committed step is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin. Naringenin is a critical branch-point intermediate from which various classes of flavonoids, including the flavan-3-ols required for Afzelechin-(4alpha->8)-afzelechin, are derived.

Enzymatic Steps in Afzelechin Monomer Formation

From the central intermediate naringenin, a series of enzymatic modifications leads to the formation of the afzelechin monomer. Afzelechin is a type of flavan-3-ol (B1228485). wikipedia.org

Hydroxylation: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol.

Reduction: Dihydrokaempferol is then reduced by dihydroflavonol 4-reductase (DFR) to form leucopelargonidin (B191709) (a leucoanthocyanidin).

Final Monomer Synthesis: The synthesis of the afzelechin monomer from leucopelargonidin can proceed via two main enzymes that produce different stereoisomers:

Leucoanthocyanidin Reductase (LAR): This enzyme directly converts leucopelargonidin into (+)-afzelechin.

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): Alternatively, leucopelargonidin is first converted to pelargonidin (B1210327) (an anthocyanidin) by ANS. Subsequently, ANR reduces pelargonidin to form (-)-epiafzelechin, the 2,3-cis stereoisomer of afzelechin. bohrium.com Specifically, the enzyme (2R,3S)-Catechin:NADP+ 4-oxidoreductase is known to transform cis-3,4-leucopelargonidin (B1213882) into afzelechin. wikipedia.org

The relative activities of LAR and ANR in a specific plant tissue determine the type of flavan-3-ol monomers available for dimerization.

Mechanism of Dimerization via (4alpha->8) Interflavan Linkage

The formation of the proanthocyanidin (B93508) dimer Afzelechin-(4alpha->8)-afzelechin involves the creation of a specific carbon-carbon bond between two afzelechin monomers. While the precise enzymatic control of this polymerization step in vivo is still an area of active research, the underlying chemical mechanism is better understood. semanticscholar.orgbohrium.com

The dimerization is believed to proceed via an acid-catalyzed condensation reaction. One afzelechin unit, the "extending" unit, is converted into an electrophilic carbocation or quinone methide intermediate at the C4 position of its heterocyclic C-ring. This reactive intermediate is then attacked by the electron-rich C8 position of the phloroglucinol-type A-ring of a second afzelechin unit, which acts as the nucleophile. This nucleophilic attack results in the formation of the characteristic (4α→8) interflavan bond, yielding the B-type proanthocyanidin dimer. The stereochemistry of the linkage is crucial, and while non-enzymatic synthesis can occur, it is thought that enzymes may play a role in controlling the regioselectivity and stereoselectivity of the reaction in plants.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of proanthocyanidins (B150500) is under intricate transcriptional control, governed by complexes of transcription factors that regulate the expression of the pathway's structural genes (e.g., CHS, DFR, LAR, ANR). nih.gov The primary regulatory mechanism involves a protein complex known as the MBW complex, named for its components: MYB, bHLH (basic helix-loop-helix), and WD40-repeat proteins. mdpi.com

MYB Transcription Factors: These are key determinants of specificity in the flavonoid pathway. Specific R2R3-MYB proteins are known to activate the late biosynthetic genes required for proanthocyanidin production.

bHLH Transcription Factors: These proteins act as partners for the MYB factors, forming a heterodimer that is essential for activating gene expression.

WD40-Repeat Proteins: These proteins serve as a scaffold, stabilizing the MYB-bHLH complex and facilitating its interaction with the general transcription machinery.

In the model plant Arabidopsis thaliana, the TT2 (MYB), TT8 (bHLH), and TTG1 (WD40) proteins form an MBW complex that specifically upregulates the genes necessary for proanthocyanidin synthesis in the seed coat. nih.gov Similar regulatory complexes have been identified in numerous other plant species. Plant hormones also play a role; for instance, abscisic acid (ABA) has been shown to reduce the accumulation of PAs by inhibiting the activity of LAR and ANR. mdpi.com

Regulatory Protein FamilyFunction in Proanthocyanidin BiosynthesisExample(s) (from various plants)
MYB Binds to promoter regions of target genes, provides specificity for pathway activation.TT2 (Arabidopsis)
bHLH (Myc) Dimerizes with MYB proteins, essential for the activation function of the complex.TT8 (Arabidopsis), GL3, EGL3
WD40-Repeat Acts as a scaffold to stabilize the MYB-bHLH protein complex.TTG1 (Arabidopsis)

Environmental Factors Influencing Biosynthesis and Accumulation

The production and accumulation of flavonoids, including proanthocyanidins like Afzelechin-(4alpha->8)-afzelechin, are significantly influenced by a wide range of external environmental cues. mdpi.com These factors can modulate the expression of biosynthetic genes and the activity of regulatory proteins, allowing plants to adapt to changing conditions. researchgate.netnih.gov

Light: Light, particularly UV radiation, is a potent inducer of the flavonoid pathway. It upregulates the expression of key biosynthetic enzymes like CHS, leading to increased production of precursors for PA synthesis. This is a protective mechanism, as flavonoids can act as sunscreens. nih.govmdpi.com

Temperature: Temperature stress, both high and low, can affect flavonoid accumulation. Low temperatures often lead to an increase in the concentration of flavonoids and other phenolic compounds. nih.govmdpi.com Conversely, very high temperatures can inhibit the activity of biosynthetic enzymes. nih.gov

Water Availability: Drought stress is a well-documented trigger for the accumulation of proanthocyanidins and other flavonoids. These compounds can help protect the plant from oxidative damage associated with water deficit. nih.gov

Nutrient Status: Deficiencies in certain nutrients, such as nitrogen and phosphate, can lead to a redirection of carbon from primary metabolism (growth) to secondary metabolism, resulting in enhanced flavonoid and PA production. mdpi.com

Biotic Stress: Attack by pathogens or herbivores can induce the synthesis of proanthocyanidins, which act as defense compounds due to their astringency and antimicrobial properties. mdpi.comresearchgate.net

Environmental FactorGeneral Effect on Proanthocyanidin Biosynthesis
High Light / UV Radiation Strong induction of biosynthetic gene expression, leading to increased accumulation. mdpi.com
Low Temperature Often promotes the accumulation of flavonoids. nih.gov
High Temperature Can inhibit enzyme activity and suppress biosynthesis. nih.gov
Drought / Water Stress Generally increases the production and accumulation of PAs. nih.gov
Nutrient Deficiency Can enhance the biosynthesis of PAs by reallocating resources. mdpi.com
Pathogen/Herbivore Attack Induces synthesis as a defense mechanism. researchgate.net

Advanced Analytical Techniques for Comprehensive Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of proanthocyanidins (B150500). acs.org When coupled with detectors like Diode Array Detection (DAD), it proves to be a powerful method for analyzing the content and structural units of these compounds. researchgate.net

Reversed-phase HPLC is a commonly used method for the analysis of proanthocyanidins, capable of separating monomers and dimers. acs.org For more complex separations of oligomers based on their degree of polymerization, normal-phase HPLC techniques are often more effective. acs.org For instance, a silica (B1680970) column can be used for the separation of proanthocyanidins in various plant extracts. acs.org While UV detection is common, its specificity can be limited due to the similar absorption spectra of many phenolic compounds. acs.org Fluorescence detection offers an alternative with increased sensitivity and reduced interference from other matrix components. acs.org

Thiolysis followed by HPLC-DAD analysis is a well-established method for proanthocyanidin (B93508) characterization. This technique involves the acid-catalyzed degradation of the polymer in the presence of a thiol, such as toluene-α-thiol. The resulting degradation products can then be analyzed by HPLC to provide structural information. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS) significantly enhances selectivity and sensitivity, enabling the identification and confirmation of proanthocyanidins in complex mixtures. researchgate.net LC-MS methods are instrumental for both targeted and untargeted profiling of compounds like Afzelechin-(4alpha->8)-afzelechin.

In targeted analysis, specific proanthocyanidin dimers and trimers can be detected in biological samples, such as rat plasma, after oral administration of extracts containing these compounds. nih.gov Untargeted profiling, on the other hand, allows for a broader screening of metabolites. For example, metabolic profiling of Arabidopsis thaliana seeds using LC-MS revealed the absence of epicatechin oligomers in certain mutants. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Quadrupole Time-of-Flight (QTOF) MS has emerged as an efficient method for analyzing proanthocyanidins from various plant materials. mdpi.comnih.gov HILIC can separate proanthocyanidins based on their degree of polymerization (DP), and high-resolution MS provides accurate mass data for identification. mdpi.comnih.gov The fragmentation patterns obtained from MS/MS experiments, such as quinone methide (QM) cleavage, retro-Diels–Alder (RDA) cleavage, and heterocyclic ring fission (HRF), are used to confirm the structures. mdpi.com

Experimental LC-MS data for Afzelechin-(4alpha->8)-afzelechin shows a precursor m/z of 546 in negative ion mode using electrospray ionization (ESI). nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster and higher resolution separations compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), UPLC becomes a powerful tool for the rapid and sensitive analysis of proanthocyanidins. acs.orgusda.govresearchgate.net

A UPLC-MS/MS method has been developed for the qualitative and quantitative analysis of plant proanthocyanidins directly from crude extracts. acs.orgusda.gov This method can separately quantify the terminal and extension units of common proanthocyanidin subclasses, providing data on total content, procyanidin (B600670)/prodelphinidin ratio, and mean degree of polymerization. acs.orgusda.gov The use of UPLC-MS/MS can increase sample throughput significantly compared to traditional methods. usda.gov

Comparative studies have shown that UPLC-MS/MS offers advantages over HPLC-MS/MS in terms of speed, sensitivity, and peak efficiency for the analysis of procyanidins. researchgate.net It allows for the determination of procyanidins up to nonamers in a short analysis time. researchgate.net

Quantitative Analysis Methods for Afzelechin-(4alpha->8)-afzelechin in Complex Matrices

Accurate quantification of Afzelechin-(4alpha->8)-afzelechin in complex matrices like plant extracts requires robust and validated analytical methods. The structural complexity and lack of commercially available standards for all proanthocyanidins pose significant challenges. researchgate.net

UPLC-MS/MS methods operating in the multiple reaction monitoring (MRM) mode offer high specificity and sensitivity for the quantification of proanthocyanidins, including dimers and trimers, in biological fluids like plasma. nih.gov For broader quantification of oligomeric proanthocyanidins, a UHPLC-PDA-HRMSn profiling method can be used. nih.gov In this approach, a single catechin (B1668976) standard and molar relative response factors (MRRFs) are employed to quantify well-separated proanthocyanidins. nih.gov For unseparated isomers, the ratios of the Selected Ion Monitoring (SIM) peak counts can be used for quantification. nih.gov

The extraction process is a critical step for accurate quantification. A common procedure involves extracting powdered plant samples with a solvent mixture like methanol (B129727)/water, followed by sonication and centrifugation. nih.gov It is also important to check the extraction efficiency with different solvent systems. nih.gov

Metabolomics Profiling Approaches for Plant Samples

Metabolomics has become an indispensable tool for the comprehensive analysis of thousands of metabolites in crude plant extracts. nih.gov These approaches are crucial for understanding the diversity and distribution of compounds like Afzelechin-(4alpha->8)-afzelechin in plants.

Successful metabolomic analysis relies heavily on meticulous sample preparation to preserve the true biological profile of the sample. organomation.com Key steps include proper sample collection, harvesting, drying, extraction, and purification. nih.govnih.gov Rapid freezing of fresh samples using liquid nitrogen is highly recommended to quench enzymatic activity and prevent metabolic changes. nih.gov

Various extraction techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), to isolate metabolites based on their polarity. organomation.com The choice of extraction solvent is critical; for instance, a mixture of methanol, water, and chloroform (B151607) can effectively extract both polar and non-polar compounds. mdpi.com Prior to LC analysis, extracts must be filtered to remove particulates. creative-proteomics.com

LC-MS is a primary analytical platform for plant metabolomics, particularly for semi-polar metabolites. mdpi.com The resulting data from metabolomics studies can reveal qualitative and quantitative variations in the metabolite composition influenced by factors such as cultivation conditions, tissue type, and developmental stage. nih.gov

Challenges in High-Resolution Mass Spectrometry Data Handling and Interpretation

While high-resolution mass spectrometry (HRMS) provides accurate mass measurements essential for determining the elemental composition of compounds, it comes with its own set of challenges, particularly in the analysis of complex natural products like proanthocyanidins. nih.govmeasurlabs.com

One of the main limitations of HRMS is its general inability to distinguish between geometric isomers, which have the same mass. measurlabs.com This is particularly relevant for proanthocyanidins, which exist as numerous isomers. nih.gov While fragmentation patterns can provide clues, they may not offer a definitive answer for structurally similar isomers. measurlabs.comlcms.cz

The vast amount of data generated in HRMS-based metabolomics studies requires sophisticated data handling and interpretation strategies. numberanalytics.com The complexity of proanthocyanidin structures, with varying degrees of polymerization and linkage types, results in complex spectra that can be difficult to interpret. nih.gov The presence of doubly and triply charged ions for higher oligomers further complicates data analysis. nih.gov

Future Research Directions and Theoretical Perspectives

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of proanthocyanidins (B150500) (PAs), including afzelechin-(4alpha->8)-afzelechin, is a complex process involving multiple enzymatic steps and regulatory networks. nih.govmdpi.com While the general flavonoid pathway is relatively well-understood, the specific enzymes and mechanisms leading to the formation of diverse PA structures, such as specific stereoisomers and linkage types, remain an active area of investigation. nih.govnih.gov

Future research should focus on:

Identification and Characterization of Novel Enzymes: The discovery of new enzymes, such as specific leucoanthocyanidin reductases (LAR) and anthocyanidin synthases (ANS), could reveal alternative pathways for the synthesis of the afzelechin monomer units. nih.govmdpi.com For instance, some ANS enzymes have been shown to catalyze the formation of flavan-3-ol (B1228485) dimers, suggesting a potential direct enzymatic role in the creation of compounds like afzelechin-(4alpha->8)-afzelechin. nih.gov

Understanding Stereochemical Control: The precise stereochemistry of the monomeric units is crucial for the final structure and activity of the dimer. Research is needed to uncover the enzymatic mechanisms that control the formation of (2R,3S)-afzelechin, the building block of afzelechin-(4alpha->8)-afzelechin. nih.govebi.ac.uk

Regulatory Gene Networks: The expression of biosynthetic genes is controlled by a complex interplay of transcription factors, including MYB, bHLH, and WD40 proteins. nih.gov Elucidating the specific regulatory networks that govern the production of afzelechin in different plant species and tissues will be essential for metabolic engineering efforts.

Development of Advanced Spectroscopic and Analytical Methodologies for Complex Systems

The structural complexity and the presence of numerous isomers make the analysis of proanthocyanidins challenging. researchgate.netnih.gov The development of more sophisticated analytical techniques is crucial for the accurate identification, quantification, and structural elucidation of afzelechin-(4alpha->8)-afzelechin in complex matrices.

Future advancements could include:

High-Resolution Mass Spectrometry (HRMS): Further development of HRMS techniques, coupled with advanced fragmentation strategies (MS/MS and MSn), will enable more detailed structural characterization, including the precise determination of interflavanoid linkage positions and stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The application of advanced NMR techniques, such as 2D and 3D experiments, in combination with computational modeling, can provide unambiguous structural assignments and conformational analysis of afzelechin-(4alpha->8)-afzelechin. nih.gov

Hyphenated Techniques: The coupling of liquid chromatography (LC) with various detection methods, such as photodiode array (PDA), fluorescence detection (FLD), and circular dichroism (CD), can provide comprehensive qualitative and quantitative information about the compound in plant extracts and biological samples. nih.gov

Detailed Elucidation of Molecular Mechanisms in Biological Systems

While preliminary studies have highlighted the potential health benefits of proanthocyanidins, the precise molecular mechanisms by which afzelechin-(4alpha->8)-afzelechin exerts its biological effects are not fully understood. nih.govmdpi.com Future research should aim to unravel these mechanisms at a molecular level.

Key areas of investigation include:

Protein Interactions: Identifying the specific protein targets of afzelechin-(4alpha->8)-afzelechin is fundamental to understanding its bioactivity. mdpi.comresearchgate.net Techniques such as molecular docking and surface plasmon resonance can be employed to study the binding affinity and kinetics of these interactions. mdpi.com

Cellular Signaling Pathways: Research should focus on how the compound modulates key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. nih.gov This could involve investigating its effects on transcription factors, kinases, and other signaling molecules. nih.gov

Bioavailability and Metabolism: Understanding how afzelechin-(4alpha->8)-afzelechin is absorbed, distributed, metabolized, and excreted in the body is crucial for evaluating its therapeutic potential. nih.govmdpi.com Studies should investigate its stability in the gastrointestinal tract and the identification of its metabolites. nih.gov

Chemoenzymatic Synthesis and Engineering for Production of Afzelechin-(4alpha->8)-afzelechin and its Derivatives

The low natural abundance of afzelechin-(4alpha->8)-afzelechin can be a limiting factor for research and potential applications. mdpi.com Chemoenzymatic synthesis and metabolic engineering offer promising strategies for the sustainable production of this compound and its derivatives.

Future research directions include:

Enzymatic Synthesis: Utilizing isolated or immobilized enzymes from the proanthocyanidin (B93508) biosynthetic pathway could enable the controlled, stereoselective synthesis of the afzelechin monomer and its subsequent dimerization. nih.gov

Metabolic Engineering in Microorganisms: Engineering microbial hosts, such as E. coli or Saccharomyces cerevisiae, to express the necessary plant biosynthetic genes could provide a scalable and cost-effective production platform. mdpi.com

Synthesis of Novel Derivatives: Chemoenzymatic approaches can be used to create novel derivatives of afzelechin-(4alpha->8)-afzelechin with enhanced bioactivity, stability, or bioavailability. This could involve modifications such as glycosylation, acylation, or the introduction of different functional groups.

Computational Chemistry and Artificial Intelligence in Structure-Activity Prediction

Computational methods are becoming increasingly powerful tools in drug discovery and the study of natural products. mdpi.com Applying these methods to afzelechin-(4alpha->8)-afzelechin can accelerate the understanding of its structure-activity relationships (SAR).

Future research can leverage:

Molecular Modeling: Computational simulations can provide insights into the three-dimensional structure of the compound and its interactions with biological targets. This can help to predict its binding modes and affinities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish mathematical relationships between the structural features of afzelechin-(4alpha->8)-afzelechin and its biological activities. nih.govmdpi.com This can guide the design of new derivatives with improved properties. mdpi.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing data to predict the bioactivities of novel proanthocyanidin structures, aiding in the virtual screening of large compound libraries.

Investigation of Intermolecular Interactions and Self-Assembly Properties

The ability of polyphenols to interact with each other and with other molecules can lead to the formation of larger aggregates and influence their physical and biological properties. biorxiv.orgmdpi.com Investigating the intermolecular interactions and self-assembly of afzelechin-(4alpha->8)-afzelechin is a nascent but important area of research.

Future studies should explore:

Hydrogen Bonding and Hydrophobic Interactions: Detailed studies are needed to understand the nature and strength of the non-covalent interactions that drive the self-assembly of afzelechin-(4alpha->8)-afzelechin molecules. nih.govbiorxiv.org

Formation of Nanostructures: Research could investigate whether this dimer can self-assemble into defined nanostructures, such as micelles or vesicles, under specific conditions. mdpi.com

Impact on Bioavailability and Activity: The formation of aggregates could significantly impact the solubility, bioavailability, and ultimately the biological activity of the compound. Understanding these relationships is crucial for its practical application.

Q & A

Q. How can Afzelechin-(4alpha->8)-afzelechin’s role in plant defense mechanisms inform pharmacological studies?

  • Methodological Answer: Align hypotheses with ecological stoichiometry theory to explain its biosynthesis under stress. Test cross-disciplinary models using transcriptomics (RNA-seq of biosynthetic genes) and correlate with bioactivity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.